[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene

Catalog No.
S13002857
CAS No.
656824-60-1
M.F
C18H28
M. Wt
244.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene

CAS Number

656824-60-1

Product Name

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene

IUPAC Name

(2,5,5-trimethyl-2-prop-1-en-2-ylhexyl)benzene

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

InChI

InChI=1S/C18H28/c1-15(2)18(6,13-12-17(3,4)5)14-16-10-8-7-9-11-16/h7-11H,1,12-14H2,2-6H3

InChI Key

NXHVANPZBAVUAD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(CCC(C)(C)C)CC1=CC=CC=C1

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is an organic compound characterized by its complex structure featuring a benzene ring with a branched alkyl chain. Its molecular formula is C18H28C_{18}H_{28} and it has a molecular weight of 244.4 g/mol. The compound's IUPAC name is (2,5,5-trimethyl-2-prop-1-en-2-ylhexyl)benzene, and it is recognized by the Chemical Abstracts Service registry number 656824-60-1. This compound is notable for its unique structural features, including a prop-1-en-2-yl group that enhances its reactivity and potential applications in various fields.

  • Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
  • Reduction: Reduction reactions can convert this compound into different hydrocarbons through hydrogenation processes.
  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of different functional groups onto the benzene ring, expanding its chemical versatility.

These reactions are crucial for its potential use in synthesizing more complex organic molecules and in various industrial applications.

The synthesis of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene typically involves:

  • Friedel-Crafts Alkylation: This method employs the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions (temperature and solvent) can be optimized to enhance yield and purity.
  • Industrial Production: For large-scale production, techniques like continuous flow reactors may be utilized to improve reaction control and throughput. Advanced catalysts and optimized parameters further enhance production efficiency.

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene has several applications across various fields:

  • Chemistry: It serves as a precursor in synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological interactions and therapeutic applications.
  • Medicine: Explored as a building block in drug development due to its unique structural characteristics.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties tailored for industrial use.

The interaction studies of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene focus on its ability to engage with various molecular targets within biological systems. These interactions may influence biochemical pathways and could lead to novel therapeutic strategies. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with [2,5,5-trimethyl-2-(prop-1-en-2-yl)hexyl]benzene:

  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
    • Features a similar branched structure but differs in the naphthalene core.
  • (R,1E,5E,9E)-1,5,9-trimethyl-12-(prop-1-en-2-yl)cyclotetradeca-1,5,9-triene
    • Contains multiple methyl groups but has a different cyclic structure.
  • Benzene 1,2,3-trimethoxy-5-(1-propenyl)- (E)
    • Shares the propenyl group but has methoxy substituents instead of alkyl branches.

Uniqueness

[2,5,5-trimethyl-2-(prop-1-en-2-yl)hexyl]benzene stands out due to its specific branched alkyl chain configuration and the presence of a propylene group. These features confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it particularly valuable for applications that require specific reactivity or physical properties not found in other compounds.

XLogP3

7.1

Exact Mass

244.219100893 g/mol

Monoisotopic Mass

244.219100893 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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